5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole
Description
5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the methylsulfanyl and phenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-16-14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUFFUYFWEFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-(methylsulfanyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Drug Development: The unique structure of this compound allows for the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 5-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-[2-(Methylsulfanyl)phenyl]-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole
- 5-[2-(Methylsulfanyl)phenyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness: The presence of the methylsulfanyl group in 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other oxadiazole derivatives and allows for specific applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
